

3,6,9,12-Tetraoxahexadecan-1-OL physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6,9,12-Tetraoxahexadecan-1-OL

Cat. No.: B073479

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3,6,9,12-Tetraoxahexadecan-1-ol**

This technical guide provides a comprehensive overview of the core physical properties of **3,6,9,12-Tetraoxahexadecan-1-ol**, a colorless liquid with applications in various scientific fields.^{[1][2]} The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format, detailing experimental protocols for property determination, and offering a logical workflow for physical property analysis.

Chemical Identity

- IUPAC Name: 2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethanol^[1]
- Synonyms: Tetraethylene glycol monobutyl ether^{[3][4]}
- CAS Number: 1559-34-8^{[4][5]}
- Molecular Formula: C₁₂H₂₆O₅^{[3][4][5]}
- Molecular Structure:

[\[1\]](#)

Quantitative Physical Properties

The physical properties of **3,6,9,12-Tetraoxahexadecan-1-ol** are summarized in the table below for ease of reference and comparison.

Property	Value	Conditions	Source(s)
Molecular Weight	250.33 g/mol	[1][4][6]	
Boiling Point	334.6 °C	at 760 mmHg	[3][4]
304 °C	[1]		
189-194 °C		at 0.17 Torr	[5]
Melting Point	-33 °C	[1]	
Density	1.003 g/cm ³	[3][4][5]	
1.0 g/cm ³	[1]		
Refractive Index	1.442	[4]	
Flash Point	156.2 °C	[3][4]	
Vapor Pressure	8.87×10^{-6} mmHg	at 25 °C	[4]
Vapor Density	8.6	(air = 1)	[1][7]
Viscosity	13.9 mm ² /s	at 20 °C	[1]
Solubility in Water	Miscible	[1][7]	
LogP (Octanol/Water)	-0.26	[1]	

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like **3,6,9,12-Tetraoxahexadecan-1-ol**.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. [8] Common methods include:

- Distillation Method: This technique is suitable when a sufficient volume of the liquid is available. [9][10] 1. Assemble a simple or fractional distillation apparatus. 2. Place the liquid sample in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling. [10] 3. Heat the flask gradually. 4. The temperature of the vapor is monitored with a thermometer placed at the level of the side-arm leading to the condenser. [9] 5. The constant temperature observed during the collection of the distillate is recorded as the boiling point. [9]
- Micro-Boiling Point (Capillary) Method: This is used for small sample volumes. [8][10][11] 1. A small amount of the liquid is placed in a fusion tube or small test tube. 2. A capillary tube, sealed at one end, is inverted and placed into the liquid. [12] 3. The assembly is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube or a melting point apparatus). [13] 4. As the temperature rises, a stream of bubbles will emerge from the capillary tube. [11] 5. Heating is stopped, and the liquid is allowed to cool. 6. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. [8][11]

Melting Point Determination

For substances that are solid at room temperature, the melting point is a crucial indicator of purity. While **3,6,9,12-Tetraoxahexadecan-1-ol** is a liquid, its freezing point (-33 °C) can be determined using similar principles with appropriate cooling apparatus. The general method for solids is:

- Capillary Method:
 - A small, powdered sample of the solid is packed into a capillary tube sealed at one end. [13][14][15] 2. The tube is placed in a heating block or oil bath apparatus (e.g., Mel-Temp or Thiele tube). [13][16] 3. The sample is heated slowly and steadily. [13][16] 4. The temperature range is recorded from the point when the first droplet of liquid appears to when the entire sample has melted into a clear liquid. [13] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C. [13]

Density Measurement

Density is the mass per unit volume of a substance. [17]

- Mass Measurement: Weigh an empty, dry container (e.g., a graduated cylinder or pycnometer/density bottle) using an electronic balance. [18][19]2. Volume Measurement: Add a known, precise volume of the liquid to the container. Read the volume from the bottom of the meniscus at eye level to avoid parallax error. [18][19]3. Final Mass Measurement: Weigh the container with the liquid. [18]4. Calculation: Subtract the mass of the empty container to find the mass of the liquid. [19]Calculate the density using the formula: $\rho = \text{mass} / \text{volume}$. [18]For higher accuracy, repeat the measurement several times and average the results. [19]

Refractive Index Measurement

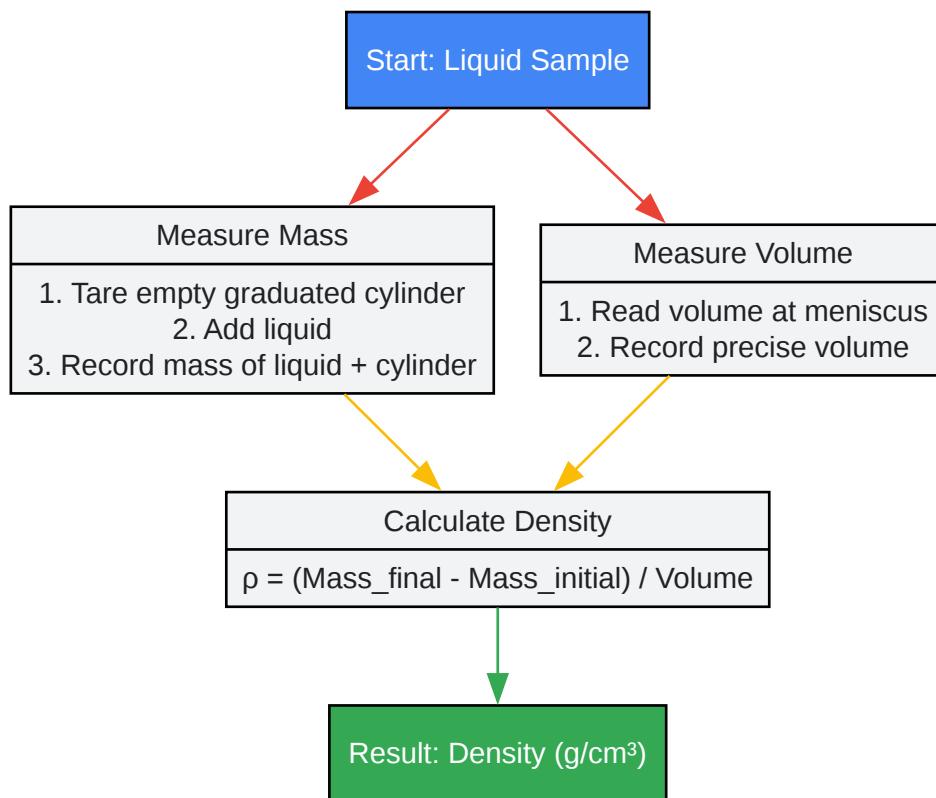
The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance and is a characteristic property. [20]

- Abbe Refractometer: This is a common laboratory instrument for measuring the refractive index of liquids. [20] 1. A few drops of the liquid sample are placed on the surface of the lower prism. 2. The prisms are closed and locked. 3. Light is directed through the sample. 4. While looking through the eyepiece, the control knobs are adjusted until the boundary line between the light and dark regions is sharp and centered on the crosshairs. 5. The refractive index is read directly from the instrument's scale.

Solubility Determination


Solubility is the maximum amount of a solute that can dissolve in a solvent at a specific temperature. [21][22]

- Shake-Flask Method:
 - An excess amount of the solute (the substance being tested) is added to a known volume of the solvent (e.g., water) in a flask. [23] 2. The flask is sealed and agitated (shaken or stirred) at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. [23] 3. The mixture is then allowed to stand, and the undissolved solute settles.
 - A sample of the supernatant saturated solution is carefully removed, ensuring no solid particles are included.


- The concentration of the solute in the solution is determined using a suitable analytical technique (e.g., spectroscopy, chromatography, or gravimetric analysis after solvent evaporation). This concentration represents the solubility.

Workflow and Data Visualization

The following diagrams illustrate the logical flow of processes in determining and utilizing the physical properties of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for physical property determination.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for density measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6,9,12-Tetraoxahexadecan-1-ol | C12H26O5 | CID 73791 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. 3,6,9,12-Tetraoxahexadecan-1-ol, CAS No. 1559-34-8 - iChemical [ichemical.com]
- 4. 3,6,9,12-Tetraoxahexadecan-1-ol | 1559-34-8 [chemnet.com]
- 5. 3,6,9,12-tetraoxahexadecan-1-ol CAS#: 1559-34-8 [m.chemicalbook.com]

- 6. 3,6,9,12-Tetraoxahexadecan-1-ol (CAS 1559-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. vernier.com [vernier.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. byjus.com [byjus.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. westlab.com [westlab.com]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 18. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Refractive index - Wikipedia [en.wikipedia.org]
- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 22. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [3,6,9,12-Tetraoxahexadecan-1-OL physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073479#3-6-9-12-tetraoxahexadecan-1-ol-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com